4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383141-54-6
VCID: VC21099594
InChI: InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Molecular Formula: C17H13NO2S
Molecular Weight: 295.4 g/mol

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

CAS No.: 383141-54-6

Cat. No.: VC21099594

Molecular Formula: C17H13NO2S

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde - 383141-54-6

Specification

CAS No. 383141-54-6
Molecular Formula C17H13NO2S
Molecular Weight 295.4 g/mol
IUPAC Name 4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Standard InChI Key BTQFCFRWPGXGJP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O

Introduction

Chemical Identity and Structure

Basic Properties

4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is a heterocyclic compound characterized by its thiazole ring structure, which is substituted with a benzyloxyphenyl group and an aldehyde functional group. The compound functions primarily as a research intermediate with potential applications in pharmaceutical development .

The basic chemical identity of this compound can be summarized in the following table:

PropertyValue
CAS Number383141-54-6
Molecular FormulaC₁₇H₁₃NO₂S
Molecular Weight295.36-295.4 g/mol
IUPAC Name4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde
PubChem Compound ID3571087

Structural Characteristics

The compound features a 1,3-thiazole ring as its core structure with specific substitutions:

  • A carbaldehyde group at the 2-position of the thiazole ring

  • A 4-(benzyloxy)phenyl substituent at the 4-position of the thiazole ring

  • The benzyloxy group consists of a benzyl moiety connected to the para position of the phenyl ring via an oxygen atom

Physical and Chemical Properties

The physical and chemical properties of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde are critical for understanding its behavior in various applications. These properties, derived from computational and experimental data, are presented below :

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point496.7±47.0 °C at 760 mmHg
Flash Point254.2±29.3 °C
LogP3.73
Vapor Pressure0.0±1.2 mmHg at 25°C
Index of Refraction1.650

The relatively high boiling point and low vapor pressure indicate the compound's stability at room temperature, while the LogP value suggests moderate lipophilicity, which is relevant for biological applications and membrane permeability .

Identification Methods

Spectroscopic Identifiers

For reliable identification and characterization, several unique identifiers are available for 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde:

Identifier TypeValue
Standard InChIInChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2
Standard InChIKeyBTQFCFRWPGXGJP-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O
Canonical SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O

These identifiers are essential for database searches and spectroscopic analysis, providing unambiguous chemical structure representation for research purposes .

Common Synonyms

The compound is known by several names in scientific literature and chemical databases:

  • 4-[4-(benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde

  • 4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde

  • BBL021851

  • STK894568

DerivativeCancer Cell LineIC₅₀ Value
Compound 10cVarious cancer cell lines1.82-5.55 μM
Compound 5oMCF-7 (breast cancer)2.13 ± 0.80 μM
Compound 5oSiHa (cervical cancer)4.34 ± 0.98 μM
Compound 5oPC-3 (prostate cancer)4.46 ± 0.53 μM

These derivatives demonstrated selective toxicity, showing significantly lower toxicity toward normal WI-38 cells (IC₅₀ = 41.17 μM) compared to the reference drug doxorubicin (IC₅₀ = 6.72 μM).

Tubulin Polymerization Inhibition

Research indicates that the compound and its derivatives may function as tubulin polymerization inhibitors, a mechanism often exploited in anticancer therapy to disrupt cell division processes.

Antifungal Activity

The compound has demonstrated antifungal properties:

  • Activity against both yeast and filamentous fungal pathogens

  • Fungistatic rather than fungicidal properties

  • Effective against various pathogens in experimental studies

General Antimicrobial Effects

In addition to its antifungal activity, the compound shows broader antimicrobial potential, making it a candidate for development as an antimicrobial agent.

Synthesis Methods

Related Synthetic Applications

The compound has been used as an intermediate in the synthesis of various derivatives with enhanced biological activities:

  • Oxadiazole derivatives

  • Pyrazoline derivatives

  • (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates

  • 3'-(4-(benzyloxy)phenyl)-1'-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole derivatives

These derivatives have been evaluated for enhanced biological activities, particularly anticancer properties.

Related Compounds

Structural Analogs

Several structural analogs of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde have been reported, differing primarily in the position of the benzyloxy group or the arrangement of functional groups:

CompoundCAS NumberDistinguishing Feature
4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde383142-93-6Benzyloxy group at ortho position of phenyl
2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carbaldehyde885278-72-8Benzyloxy at meta position; carbaldehyde at position 4
2-(4-Benzyloxyphenyl)thiazole-4-carbaldehyde885278-93-3Reversed positions of substituents

These structural variations may lead to different biological activities and physicochemical properties, providing opportunities for structure-activity relationship studies .

Current Research Applications and Future Directions

Ongoing Research

Current research on 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is primarily focused on:

  • Development of more potent anticancer derivatives

  • Investigation of structure-activity relationships

  • Exploration of antimicrobial applications

  • Use as a synthetic intermediate for novel therapeutic agents

Future Perspectives

Based on current findings, future research directions may include:

  • Optimization of the compound's pharmacokinetic properties

  • Development of targeted drug delivery systems

  • Investigation of combination therapies with established anticancer drugs

  • Expanded screening against resistant microbial strains

  • Further exploration of its mechanism of action at the molecular level

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